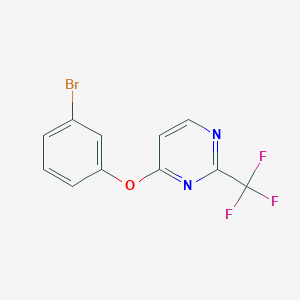

![molecular formula C14H10BrIN2O2S B1372658 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 480423-17-4](/img/structure/B1372658.png)

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

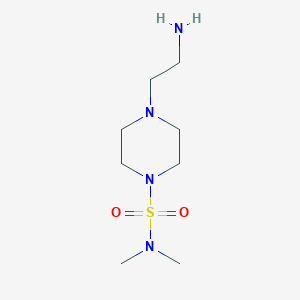

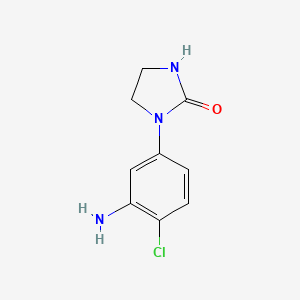

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C14H10BrIN2O2S . It was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine contains a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfonamide (thio-/dithio-), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling, which can be further modified to develop novel 7-azaindole derivatives .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is 477.12 . Further physical and chemical properties such as solubility and stability need to be determined experimentally.Applications De Recherche Scientifique

Inhibitor Development for Cancer Research

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine has been utilized in the discovery of GSK1070916 , a potent and selective inhibitor of Aurora B/C kinase, which is significant in cancer research due to the role of these kinases in cell division and the potential for targeted cancer therapies .

2. Migration and Invasion Assays in Cancer Studies This compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, specifically 4T1 cells, through transwell chamber assays. This is crucial for understanding cancer metastasis and developing treatments to inhibit these processes .

Organic Electronics and Material Science

The compound has found applications in materials science and organic electronics. It serves as a building block in the synthesis of organic semiconductors, which are key components in developing electronic devices like solar cells and transistors .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-4-bromo-2-iodo-7-azaindole, is the Aurora B/C kinase . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, and their dysregulation often leads to abnormal cell division and cancer .

Mode of Action

The compound acts as a potent and selective inhibitor of Aurora B/C kinase . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal function of the kinase, leading to alterations in cell division .

Biochemical Pathways

The inhibition of Aurora B/C kinase affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, which are all critical processes in cell division . The disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these kinases for proliferation .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and interactions with other drugs .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting Aurora B/C kinase, the compound disrupts critical processes in cell division, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of anticancer drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes .

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653310 | |

| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

480423-17-4 | |

| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1372576.png)

![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)

![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)

![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)

![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)